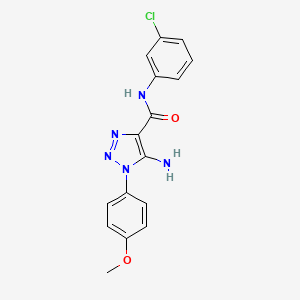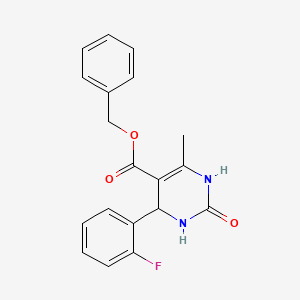![molecular formula C23H30O4 B4989025 1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is a chemical compound also known as IPEE or GW0742. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been studied extensively for its potential therapeutic applications in various diseases.
作用機序
IPEE exerts its effects through the activation of PPAR delta, a nuclear receptor that regulates various metabolic processes such as lipid metabolism, glucose metabolism, and inflammation. The activation of PPAR delta by IPEE leads to the upregulation of genes involved in lipid metabolism, glucose metabolism, and anti-inflammatory processes.
Biochemical and physiological effects:
IPEE has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism in animal models of diabetes. In cancer, IPEE has been shown to inhibit the growth of various cancer cells and induce apoptosis. In cardiovascular diseases, IPEE has been shown to reduce atherosclerosis and improve cardiac function.
実験室実験の利点と制限
The advantages of using IPEE in lab experiments include its high potency and selectivity for PPAR delta, its ability to activate PPAR delta in various cell types and tissues, and its potential therapeutic applications in various diseases. The limitations of using IPEE in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the potential for off-target effects.
将来の方向性
1. Further studies are needed to understand the molecular mechanisms underlying the effects of IPEE on insulin sensitivity, inflammation, and lipid metabolism.
2. The potential therapeutic applications of IPEE in other diseases such as neurodegenerative diseases and metabolic disorders need to be explored.
3. The development of more potent and selective PPAR delta agonists based on the structure of IPEE is needed.
4. The potential side effects of long-term use of IPEE need to be investigated in preclinical and clinical studies.
5. The development of novel drug delivery systems for IPEE to improve its pharmacokinetic properties and reduce its potential side effects is needed.
合成法
The synthesis of IPEE involves several steps starting from commercially available starting materials. The first step involves the protection of the phenol group using tert-butyldimethylsilyl chloride. The next step involves the reaction of the protected phenol with 2-(2-bromoethoxy)ethyl bromide to obtain the intermediate. The final step involves the deprotection of the phenol group using tetra-n-butylammonium fluoride to obtain IPEE.
科学的研究の応用
IPEE has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism in animal models of diabetes. In cancer, IPEE has been shown to inhibit the growth of various cancer cells and induce apoptosis. In cardiovascular diseases, IPEE has been shown to reduce atherosclerosis and improve cardiac function.
特性
IUPAC Name |
2-methoxy-1-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-5-6-19-7-12-22(23(17-19)24-4)27-16-14-25-13-15-26-21-10-8-20(9-11-21)18(2)3/h5-12,17-18H,13-16H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTBXFINYBQOIX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-1-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)

![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)


![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)